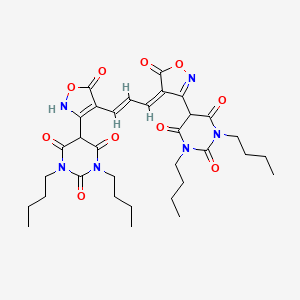
Bis(1,3-dibutylbarbituric acid) trimethine oxonol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,3-dibutylbarbituric acid) trimethine oxonol is a chemical compound known for its application as a membrane potential dye. It is used to monitor changes in the plasma membrane potential, making it valuable in various scientific research fields, including high throughput screening .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-dibutylbarbituric acid) trimethine oxonol involves the reaction of 1,3-dibutylbarbituric acid with a trimethine oxonol precursor. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
Bis(1,3-dibutylbarbituric acid) trimethine oxonol primarily undergoes reactions related to its function as a membrane potential dye. These include:
Binding Reactions: The compound binds to intracellular proteins or membranes, exhibiting enhanced fluorescence and a red spectral shift upon depolarization.
Fluorescence Changes: Increased depolarization results in additional influx of the anionic dye and an increase in fluorescence, while hyperpolarization leads to a decrease in fluorescence.
Common Reagents and Conditions
Common reagents used with this compound include high-quality anhydrous DMSO or ethanol to prepare stock solutions. The compound is typically dissolved in these solvents to achieve a stock concentration of up to 1 mM .
Major Products Formed
The major products formed from reactions involving this compound are primarily related to its binding interactions with cellular components, leading to changes in fluorescence properties .
Scientific Research Applications
Bis(1,3-dibutylbarbituric acid) trimethine oxonol has several scientific research applications:
Chemistry: Used as a membrane potential dye to study changes in plasma membrane potential.
Biology: Employed in high throughput screening to monitor cellular responses to various stimuli.
Medicine: Utilized in diagnostic assays to detect changes in membrane potential in medical research.
Industry: Applied in the manufacturing of diagnostic assays and other related products.
Mechanism of Action
The mechanism of action of Bis(1,3-dibutylbarbituric acid) trimethine oxonol involves its function as a slow-response potential-sensitive probe. The compound enters depolarized cells, binds to intracellular proteins or membranes, and exhibits enhanced fluorescence and a red spectral shift. Increased depolarization results in additional influx of the anionic dye and an increase in fluorescence, while hyperpolarization leads to a decrease in fluorescence .
Comparison with Similar Compounds
Similar Compounds
Bis(1,3-diethylthiobarbituric acid) trimethine oxonol: Similar in structure and function, used as a membrane potential dye.
3,3’-Dipropylthiadicarbocyanine iodide: Another membrane potential dye with similar applications.
3,3’-Dihexyloxacarbocyanine iodide: Used for measuring plasma membrane potentials, similar to Bis(1,3-dibutylbarbituric acid) trimethine oxonol.
Uniqueness
This compound is unique due to its high sensitivity and specificity for measuring changes in plasma membrane potential. Its ability to exhibit enhanced fluorescence and a red spectral shift upon depolarization makes it superior to other dyes for certain applications .
Properties
Molecular Formula |
C33H42N6O10 |
|---|---|
Molecular Weight |
682.7 g/mol |
IUPAC Name |
1,3-dibutyl-5-[4-[(E,3Z)-3-[3-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)-5-oxo-1,2-oxazol-4-ylidene]prop-1-enyl]-5-oxo-2H-1,2-oxazol-3-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C33H42N6O10/c1-5-9-16-36-26(40)22(27(41)37(32(36)46)17-10-6-2)24-20(30(44)48-34-24)14-13-15-21-25(35-49-31(21)45)23-28(42)38(18-11-7-3)33(47)39(29(23)43)19-12-8-4/h13-15,22-23,34H,5-12,16-19H2,1-4H3/b14-13+,21-15- |
InChI Key |
LOIXQLQVWJDLBX-TWGYAANKSA-N |
Isomeric SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C2=C(C(=O)ON2)/C=C/C=C\3/C(=NOC3=O)C4C(=O)N(C(=O)N(C4=O)CCCC)CCCC |
Canonical SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C2=C(C(=O)ON2)C=CC=C3C(=NOC3=O)C4C(=O)N(C(=O)N(C4=O)CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















